TRPA1 Antagonist Potency: Human vs. Rat Species Selectivity Profile
This compound demonstrates measurable antagonist activity at human TRPA1 with an IC₅₀ of 330 nM, while activity at rat TRPA1 is markedly weaker (IC₅₀ 1800 nM), giving a 5.5-fold species selectivity window [1]. Although direct head-to-head data against close structural analogs under identical assay conditions are not available in the public domain, the 330 nM human TRPA1 IC₅₀ places this compound within the active range reported for the piperidine carboxamide (PIPC) class of TRPA1 antagonists, which typically achieve IC₅₀ values of 10–100 nM in calcium-flux FLIPR assays [2]. This compound's measurable but moderate potency supports its utility as a scaffold for medicinal chemistry optimization rather than as a development candidate.
| Evidence Dimension | Human TRPA1 antagonist IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ 330 nM (human TRPA1, Fluo-4 NW assay, HEK293-TREx cells) |
| Comparator Or Baseline | Piperidine carboxamide TRPA1 antagonists: reported IC₅₀ range 10–100 nM (FLIPR Ca²⁺ flux assay); representative compound: IC₅₀ 10 nM |
| Quantified Difference | Target compound is 3.3- to 33-fold less potent than the most potent piperidine carboxamide TRPA1 antagonists |
| Conditions | Human TRPA1 expressed in HEK293-TREx cells; 48–72 h incubation; Fluo-4 NW staining-based fluorescence readout [1] vs. FLIPR Ca²⁺ flux assay for comparators [2] |
Why This Matters
For procurement decisions in TRPA1-targeted research, this compound offers a moderate-potency starting point with a defined human/rat selectivity ratio, enabling species-specific pharmacology studies that are not feasible with high-potency, non-selective TRPA1 antagonists.
- [1] BindingDB BDBM50021822 (CHEMBL3298322). Affinity Data: human TRPA1 IC₅₀ 330 nM; rat TRPA1 IC₅₀ 1800 nM. Assay: antagonist activity at TRPA1 expressed in HEK293-TREx cells, Fluo-4 NW staining. View Source
- [2] Cridland AP et al. The discovery of a potent series of carboxamide TRPA1 antagonists. Semantic Scholar, 2016-11-08. Piperidine carboxamides as potent, noncovalent agonists/antagonists of human TRPA1. View Source
